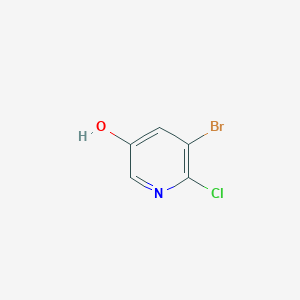

5-溴-6-氯吡啶-3-醇

描述

5-Bromo-6-chloropyridin-3-ol is a halogenated pyridine derivative, a class of compounds that are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug synthesis. Although the specific compound 5-Bromo-6-chloropyridin-3-ol is not directly mentioned in the provided papers, the related research on halogenated pyridines and their derivatives can offer insights into its chemical behavior and synthesis.

Synthesis Analysis

The synthesis of halogenated pyridines often involves regioselective halogenation reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions, which are useful for introducing multiple halogens into the pyridine ring . Similarly, the synthesis of 3-bromo-5,6-dihydropyridin-2-ones was reported starting from β,γ-unsaturated α-bromoketenes and imines, indicating the versatility of bromine-containing intermediates in pyridine chemistry .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is often characterized by X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, and the compound was found to crystallize in the monoclinic crystal system . The presence of halogens can influence the molecular geometry and intermolecular interactions, as seen in the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which features π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions .

Chemical Reactions Analysis

Halogenated pyridines can undergo various chemical reactions, including carbon-carbon coupling, as demonstrated in the synthesis of novel pyridine derivatives . The presence of a bromine atom on the pyridine ring can allow for further functionalization, such as aziridination or bromine displacement with an amine . Additionally, the reactivity of brominated pyridines can be explored through molecular docking studies to assess their potential as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the presence of halogen atoms. For example, the strong hydrogen bonding observed in 3-bromo-5-hydroxy-2,6-dimethylpyridine contributes to its structural and spectroscopic characteristics . The electronic properties, such as the frontier molecular orbitals and nonlinear optical properties, can be computed using density functional theory (DFT), providing insights into the reactivity and potential applications of these compounds .

Case Studies

Several case studies highlight the potential applications of halogenated pyridines. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized and evaluated for their insecticidal and fungicidal activities . Additionally, the synthesis and crystal structure of a Schiff base compound related to halogenated pyridines showed excellent antibacterial activities .

科学研究应用

催化胺化过程

5-溴-6-氯吡啶-3-醇在选择性胺化过程中被使用。例如,它在钯-Xantphos复合物催化下的胺化主要产生高化学选择性和孤立收率的5-氨基-2-氯吡啶,展示了它在有机合成中的潜力 (Ji, Li, & Bunnelle, 2003)。

电催化合成

该化合物在电合成中发挥作用,特别是在卤代吡啶的电化学还原中。值得注意的是,在温和条件下利用5-溴-6-氯吡啶-3-醇衍生物在银阴极上的电催化合成6-氨基烟酸 (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004)。

光谱和光学研究

已对相关溴氯吡啶,如5-溴-2-(三氟甲基)吡啶,进行了光谱、光学和密度泛函理论研究。这些研究涉及傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱学,为化合物的化学行为和性质提供了见解 (Vural & Kara, 2017)。

核苷酸的合成

5-溴-6-氯吡啶-3-醇衍生物被用于合成各种核苷酸,包括环-5'-脱氧尿嘧啶和2,6-二取代吡啶-3-基C-2'-脱氧核苷。这些合成过程在药物化学和药物开发中具有重要意义 (Ueda, Usui, Shuto, & Inoue, 1984; Kubelka, Slavětínská, Eigner, & Hocek, 2013)。

抗菌和抗病毒研究

该化合物参与了抗菌和抗病毒研究。例如,吡啶磺胺衍生物,包括5-溴-2-氯化合物,已被评估其抗肿瘤活性和对PI3Kα激酶抑制的影响,展示了它在药理学研究中的相关性 (Zhou et al., 2015)。

属性

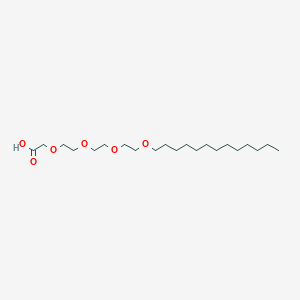

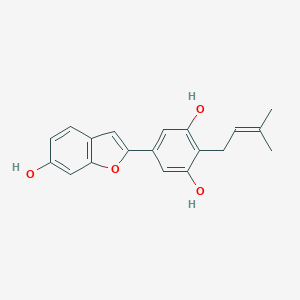

IUPAC Name |

5-bromo-6-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUROMMQAFZTGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562012 | |

| Record name | 5-Bromo-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloropyridin-3-ol | |

CAS RN |

130115-85-4 | |

| Record name | 5-Bromo-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。